4-chloro-1-(2-chlorophenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole
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Overview
Description
4-chloro-1-(2-chlorophenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of chloro and methoxy substituents on the phenyl rings, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(2-chlorophenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole typically involves the following steps:
Formation of Hydrazone Intermediate: The reaction begins with the condensation of 2-chlorobenzaldehyde with 3-methoxyacetophenone in the presence of a base such as sodium hydroxide to form the corresponding hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization with 4-chlorophenylhydrazine in the presence of a catalyst like acetic acid to form the pyrazole ring.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(2-chlorophenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitro groups, if present, can be reduced to amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are employed.
Major Products
Substitution Reactions: Products include derivatives with different substituents on the phenyl rings.
Oxidation Reactions: Products include aldehydes, ketones, and carboxylic acids.
Reduction Reactions: Products include amines and other reduced forms of the compound.
Scientific Research Applications
4-chloro-1-(2-chlorophenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-chloro-1-(2-chlorophenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-chloro-1-(2-chlorophenyl)-3,5-diphenyl-1H-pyrazole: Lacks the methoxy groups, which can affect its chemical and biological properties.
1-(2-chlorophenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole: Lacks the chloro group on the pyrazole ring, leading to different reactivity and activity.
4-chloro-1-(2-chlorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole: Has methoxy groups in different positions, which can influence its properties.
Uniqueness
4-chloro-1-(2-chlorophenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole is unique due to the specific arrangement of chloro and methoxy substituents on the phenyl rings. This unique structure can lead to distinct chemical reactivity and biological activity compared to similar compounds. The presence of both electron-withdrawing (chloro) and electron-donating (methoxy) groups can create a balance that enhances its overall properties.
Properties
Molecular Formula |
C23H18Cl2N2O2 |
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Molecular Weight |
425.3 g/mol |
IUPAC Name |
4-chloro-1-(2-chlorophenyl)-3,5-bis(3-methoxyphenyl)pyrazole |
InChI |
InChI=1S/C23H18Cl2N2O2/c1-28-17-9-5-7-15(13-17)22-21(25)23(16-8-6-10-18(14-16)29-2)27(26-22)20-12-4-3-11-19(20)24/h3-14H,1-2H3 |
InChI Key |
XYFPMHUTFSSJJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C(=NN2C3=CC=CC=C3Cl)C4=CC(=CC=C4)OC)Cl |
Origin of Product |
United States |
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